(R)-2-Benzylpiperazine dihydrochloride
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Overview
Description
®-2-Benzylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group attached to the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzylpiperazine dihydrochloride typically involves the reaction of benzylamine with piperazine under controlled conditions. One common method includes the following steps:
Benzylamine and Piperazine Reaction: Benzylamine is reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol.
Formation of Intermediate: The reaction mixture is heated to promote the formation of the intermediate compound.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of ®-2-Benzylpiperazine.
Industrial Production Methods
In industrial settings, the production of ®-2-Benzylpiperazine dihydrochloride may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-Benzylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of ®-2-Benzylpiperazine.
Reduction: Reduced forms of the piperazine ring.
Substitution: Various substituted benzylpiperazine derivatives.
Scientific Research Applications
®-2-Benzylpiperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of neurotransmitter systems and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Benzylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, making it a valuable tool in neuropharmacological research.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpiperazine dihydrochloride
- 2-Ethylpiperazine dihydrochloride
- 2-Phenylpiperazine dihydrochloride
Uniqueness
®-2-Benzylpiperazine dihydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, differentiating it from other piperazine derivatives.
Properties
IUPAC Name |
(2R)-2-benzylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRUMWHRCFWZKW-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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